Clopimozide

概要

説明

クロピモシドは、ジフェニルブチルピペリジン系に属する典型的な抗精神病薬です。 単回投与で少なくとも1週間持続する、高効力と非常に長い作用期間で知られています 。 クロピモシドはヤンセン・ファーマシューティカによって開発されましたが、市販されたことはありません 。主に、精神病症状に対するその効果を研究する研究設定で使用されています。

準備方法

合成経路と反応条件: クロピモシドの合成には、4,4-ビス(4-フルオロフェニル)ブチルアミンと1-(6-クロロ-1H-ベンゾイミダゾール-2-イル)ピペリジン-4-カルボン酸の反応が伴います。 この反応は通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、ジクロロメタンなどの有機溶媒中で4-ジメチルアミノピリジン(DMAP)のような触媒の存在下で行われます .

工業的生産方法: クロピモシドの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために反応条件を最適化することが含まれます。 連続フロー反応器と自動システムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類: クロピモシドは、以下を含むさまざまな化学反応を起こします。

酸化: クロピモシドは、対応するN-オキシドを形成するために酸化することができます。

還元: クロピモシドの還元は、2級アミンの形成につながる可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

置換: ハロゲン化は、臭素または塩素などの試薬を使用して達成することができます。一方、アルキル化は、塩基の存在下でハロゲン化アルキルを使用して実行することができます.

主な生成物:

酸化: クロピモシドのN-オキシド。

還元: 2級アミン。

4. 科学研究への応用

クロピモシドには、以下を含むいくつかの科学研究への応用があります。

化学: 抗精神病活性に対する構造修飾の影響を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質系および受容体結合への影響について調査されています。

医学: 精神病性障害の治療における潜在的な使用と、その長時間の作用について研究されています。

科学的研究の応用

Therapeutic Use in Psychotic Disorders

Clopimozide has been investigated for its efficacy in treating chronic psychotic conditions. A notable study involving 40 chronic psychotic patients indicated that this compound may provide equal or superior therapeutic outcomes compared to other neuroleptics. Patients exhibited reduced delusions and hallucinations, improved social behavior, and increased social interaction . However, results from double-blind studies raised questions about its superiority over placebo, suggesting potential over-dosage as a factor influencing outcomes .

Behavioral Profiling and Pharmacological Studies

Recent research utilizing zebrafish models has explored the behavioral effects of this compound in comparison to other antipsychotics like haloperidol and clozapine. These studies revealed that this compound affects multiple neurotransmitter systems, primarily targeting serotonin and dopamine receptors, which are crucial in managing symptoms of schizophrenia . The behavioral profiles generated from these studies provide insights into the drug's multi-target action and potential side effects.

Structure-Activity Relationship Studies

This compound serves as a model compound in research aimed at understanding the structure-activity relationship of antipsychotic drugs. By studying variations in its chemical structure, researchers can assess how these modifications impact pharmacological efficacy and safety profiles. This approach helps in the design of new compounds with improved therapeutic benefits while minimizing adverse effects.

Comparative Efficacy with Other Antipsychotics

A comprehensive review of clinical trials indicates that this compound has been compared with various other antipsychotic medications, including atypical agents like clozapine and olanzapine. While some studies suggest that this compound may be effective for certain patient populations, others indicate that its overall efficacy might not surpass that of newer agents . This highlights the need for ongoing research to clarify its role in contemporary psychiatric treatment protocols.

Case Studies and Clinical Trials

Several clinical trials have documented the use of this compound in different patient demographics:

These findings underscore the complexity of assessing this compound's efficacy across different methodologies and patient populations.

作用機序

クロピモシドは、特にD2受容体を含むドーパミン受容体を拮抗することによってその効果を発揮します。この拮抗作用は、精神病症状に関連する神経伝達物質であるドーパミンの活性を低下させます。 ドーパミン受容体をブロックすることにより、クロピモシドは幻覚や妄想などの精神病の症状を軽減するのに役立ちます 。 この化合物はまた、カルシウムチャネル拮抗作用を示し、その全体的な薬理学的プロファイルに寄与している可能性があります .

6. 類似の化合物との比較

クロピモシドは、ピモジドやペンフルリドールなどの他のジフェニルブチルピペリジン系抗精神病薬と似ています。 クロピモシドは、その非常に長い作用期間と高効力でユニークです .

類似の化合物:

ピモジド: 長い作用期間を持つ別のジフェニルブチルピペリジン系抗精神病薬ですが、クロピモシドよりも短いです。

ペンフルリドール: 長時間の作用で知られていますが、化学構造と薬理学的プロファイルが異なります.

クロピモシドのユニークさは、高効力、長い作用期間、および他の抗精神病薬と比較して比較的低い副作用の負担の組み合わせにあります .

類似化合物との比較

Pimozide: Another diphenylbutylpiperidine antipsychotic with a long duration of action but shorter than clopimozide.

Penfluridol: Known for its long-acting properties but differs in its chemical structure and pharmacological profile.

This compound’s uniqueness lies in its combination of high potency, long duration of action, and relatively low side effect liability compared to other antipsychotics .

生物活性

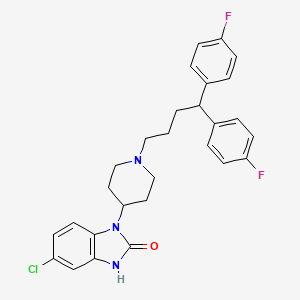

Clopimozide, chemically known as 5-chloro-1-(4-[4,4-bis(p-fluorophenyl)butyl]-4-piperidyl)-2-benzimidazolinone, is a novel compound belonging to the diphenylbutylpiperidine class of neuroleptics. This article explores its biological activity, pharmacological profile, and related clinical findings.

Pharmacological Profile

This compound exhibits a potent antipsychotic effect with a long duration of action. Its pharmacodynamics are similar to those of other typical neuroleptics such as haloperidol and pimozide. Notably, this compound has a rapid onset of action, achieving significant effects within four hours post-administration and reaching peak efficacy at around 24 hours .

Toxicity and Safety : The safety profile of this compound is favorable, with a high therapeutic index. The calculated safety margin is greater than 15,000 in rats and over 7,250 in dogs, indicating low toxicity relative to its effective dose .

This compound primarily acts as a dopamine D2 receptor antagonist, which is characteristic of many antipsychotic medications. This mechanism is crucial for its efficacy in treating psychotic disorders. Additionally, this compound's interaction with various neurotransmitter systems may contribute to its therapeutic effects and side effect profile.

Case Studies

- Tourette Syndrome Treatment : this compound has been utilized in managing Tourette syndrome, demonstrating efficacy comparable to pimozide and aripiprazole while exhibiting fewer extrapyramidal side effects . However, concerns regarding QT interval prolongation have limited its clinical use .

- Delirium Management : A systematic review evaluated the use of antipsychotics, including this compound, for delirium in hospitalized patients. The evidence indicated that while these medications might be employed cautiously when non-pharmacological interventions fail, their overall efficacy in reducing delirium severity or duration remains inconclusive .

Data Tables

| Study | Population | Intervention | Outcome | Findings |

|---|---|---|---|---|

| Study 1 | Hospitalized patients with delirium | This compound vs. placebo | Delirium severity | No significant reduction in severity reported |

| Study 2 | Children with Tourette syndrome | This compound vs. pimozide | Tics reduction | Comparable efficacy with fewer side effects |

Metabolism and Drug Interactions

This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. Drug interactions involving strong CYP2D6 inhibitors can significantly alter the clearance of this compound, leading to increased plasma levels and potential toxicity .

特性

CAS番号 |

53179-12-7 |

|---|---|

分子式 |

C28H28ClF2N3O |

分子量 |

496.0 g/mol |

IUPAC名 |

3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-6-chloro-1H-benzimidazol-2-one |

InChI |

InChI=1S/C28H28ClF2N3O/c29-21-7-12-27-26(18-21)32-28(35)34(27)24-13-16-33(17-14-24)15-1-2-25(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24-25H,1-2,13-17H2,(H,32,35) |

InChIキー |

JCZYXTVBWHAWLL-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

正規SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

外観 |

Solid powder |

Key on ui other cas no. |

53179-12-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Clopimozide; NSC 335305; NSC-335305; NSC335305; R 29764; R-29764; R29764; |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。